molecular formula C12H11NO3 B14345522 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 91569-54-9

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B14345522
CAS No.: 91569-54-9
M. Wt: 217.22 g/mol
InChI Key: PRYKGZVEXSTAGZ-UHFFFAOYSA-N
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Description

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the third position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole ring.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness

The unique combination of an ethyl group, a phenyl group, and a carboxylic acid group on the oxazole ring gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91569-54-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

PRYKGZVEXSTAGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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